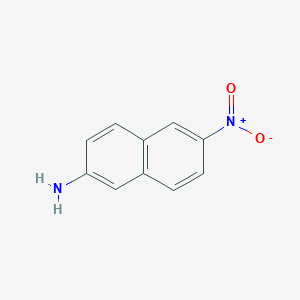

6-Nitronaphthalen-2-amine

説明

準備方法

Synthetic Routes and Reaction Conditions: 6-Nitronaphthalen-2-amine can be synthesized through several methods. One common approach involves the nitration of naphthalene followed by the reduction of the nitro group to an amine group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of sodium hypochlorite with aminobenzene in the presence of aniline and hydroxylamine . This method is favored for its efficiency and scalability.

化学反応の分析

Types of Reactions: 6-Nitronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

Substitution: The amine group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.

Substitution: Reagents such as sodium hydroxide and halogenated compounds are often employed.

Major Products Formed:

Oxidation: Nitro derivatives of naphthalene.

Reduction: Amino derivatives of naphthalene.

Substitution: Various substituted naphthalene compounds.

科学的研究の応用

Chemical Synthesis

Intermediate in Dye Production

6-Nitronaphthalen-2-amine is primarily utilized as an intermediate in the synthesis of dyestuffs. It plays a crucial role in producing various azo dyes, which are widely used in textiles and other materials. The compound's ability to participate in nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, enhancing the diversity of dye structures.

Table 1: Common Azo Dyes Synthesized from this compound

| Dye Name | Chemical Structure | Application Area |

|---|---|---|

| Acid Azo Dye | Derived from 1-Amino-2-naphthol | Textiles |

| Metal Complexes | Chromium, Iron, Cobalt Complexes | Leather treatment |

| Antifungal Dyes | Azo ligands | Biocidal treatments |

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Case Study: Antifungal Activity

A study investigated the antifungal properties of azo dyes synthesized from this compound against Candida albicans. The results showed significant antifungal activity, suggesting potential applications in medical treatments for fungal infections .

Medicinal Chemistry

Drug Development

Ongoing research is exploring the compound's potential as a therapeutic agent. Its structural features may allow it to act on specific biological pathways, making it a candidate for drug development targeting various diseases.

Mechanism of Action

The mechanism involves the interaction of this compound with molecular targets within cells. For instance, studies have suggested that it may inhibit DNA synthesis and repair mechanisms in bacteria, indicating its potential as an antimicrobial agent .

Industrial Applications

Production of Pigments

In addition to its use in dyes, this compound is involved in producing pigments for plastics and coatings. Its stability and reactivity make it suitable for creating vibrant colors that are essential in industrial applications.

Environmental Considerations

The synthesis and application of compounds like this compound raise environmental concerns due to their potential toxicity. Studies have been conducted to assess the impact of these compounds on ecosystems and human health, emphasizing the need for responsible use and disposal practices .

作用機序

The mechanism of action of 6-nitronaphthalen-2-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

- 2-Nitronaphthalen-1-yl trifluoromethanesulfonate

- 1-Bromo-2-nitronaphthalene

- Methyl 3-nitro-1-naphthoate

Comparison: 6-Nitronaphthalen-2-amine is unique due to the specific positioning of the nitro and amine groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the amine group at the second position allows for specific substitution reactions that are not possible with other nitronaphthalene derivatives.

生物活性

6-Nitronaphthalen-2-amine, a substituted naphthalene compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a nitro group at the 6-position and an amine group at the 2-position of the naphthalene ring. This unique arrangement influences its reactivity and biological interactions. The compound can be synthesized through various methods, including the nitration of naphthalene followed by reduction to form the amine group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell walls or interfering with metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive intermediates after metabolic activation. These intermediates can interact with cellular macromolecules, leading to DNA damage and subsequent cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Mutagenicity | DNA damage in model organisms |

The biological activity of this compound is largely attributed to its ability to undergo metabolic transformations. The nitro group can be reduced to form reactive species that interact with cellular components, including proteins and nucleic acids. This interaction can lead to oxidative stress and subsequent cellular responses such as apoptosis or necrosis .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Research : In vitro experiments with human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Mutagenicity Assessment : Research involving Salmonella typhimurium indicated that this compound could induce mutations, highlighting concerns regarding its safety and potential carcinogenic effects .

Safety and Toxicology

While this compound shows promise in various applications, its safety profile needs thorough investigation. The compound's mutagenic potential raises concerns about long-term exposure risks. Toxicological studies are essential to establish safe usage parameters and understand the implications of chronic exposure in occupational settings .

特性

IUPAC Name |

6-nitronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-3-1-8-6-10(12(13)14)4-2-7(8)5-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJXDMWSMEVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332591 | |

| Record name | 6-nitronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-35-1 | |

| Record name | 6-nitronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。